2-(2-Methoxyethoxy)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMKRBISZJYJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to synthesize the current knowledge regarding the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Antibacterial Properties
- Anti-inflammatory Effects
- Neuroprotective Properties
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer cells, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antibacterial Properties
In vitro studies have demonstrated that this compound possesses antibacterial activity against a range of pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| K. pneumoniae | 64 |
These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.
Anti-inflammatory Effects
Studies have shown that this pyrimidine derivative can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties. The compound was evaluated in a model of inflammation, demonstrating a reduction in TNF-alpha and IL-6 levels.
Neuroprotective Properties
Recent investigations have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound exhibited significant inhibition of acetylcholinesterase (AChE) activity:
This suggests its potential utility in treating cognitive decline associated with neurodegenerative disorders.
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Antibacterial Evaluation : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of bacteria, suggesting its role in addressing antibiotic resistance.
- Neuroprotection : In vivo studies using animal models demonstrated that administration of this compound improved cognitive function and reduced neuronal damage in models of Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Triazolo-Pyrimidine Derivatives
Several adenosine A₂A receptor antagonists share structural motifs with 2-(2-methoxyethoxy)pyrimidin-5-amine. Key examples include:
SCH-420814 (Preladenant)
- Structure : 2-(2-Furanyl)-7-[2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.
- Key Features : Incorporates a methoxyethoxy group in the phenylpiperazine side chain.
- Activity : Potent A₂A antagonist with high selectivity and oral bioavailability. Demonstrated efficacy in Parkinson’s disease models .
- Comparison : The methoxyethoxy group enhances receptor binding and pharmacokinetics. However, SCH-420814’s complex triazolo-pyrazolo core increases molecular weight (503.57 g/mol) and synthetic complexity compared to the simpler pyrimidine scaffold of this compound.
SCH-58261
- Structure : 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.
- Activity : High in vitro potency but associated with hERG channel inhibition, limiting therapeutic utility .
- Comparison : Lacks the methoxyethoxy group, highlighting its importance in reducing off-target effects (e.g., hERG activity) observed in early analogs .
Pyrimidine-5-Amine Derivatives
5-Amino-2-methoxypyrimidine (CAS: 56621-89-7)
- Structure : Simplified pyrimidine with methoxy and amine groups.
2-Chloro-4-methylpyrimidin-5-amine
- Structure : Chlorine and methyl substituents on the pyrimidine ring.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
Substituent-Driven SAR Insights
- Methoxyethoxy vs. Methoxy : The ethoxy extension in this compound improves solubility and metabolic stability compared to methoxy analogs (e.g., 2,4-dimethoxypyrimidin-5-amine) .
- Furanyl vs. Methoxyethoxy : Furanyl-containing analogs (e.g., SCH-58261) exhibit strong A₂A binding but higher hERG liability, whereas methoxyethoxy derivatives balance selectivity and safety .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| This compound | C₇H₁₁N₃O₂ | 185.19 | 2-methoxyethoxy, 5-amine | Building block for antagonists |
| SCH-420814 (Preladenant) | C₂₅H₂₉N₉O₃ | 503.57 | Triazolo-pyrazolo core, methoxyethoxy | Potent A₂A antagonist |
| 5-Amino-2-methoxypyrimidine | C₅H₇N₃O | 125.13 | 2-methoxy, 5-amine | Intermediate |
| 2-Chloro-4-methylpyrimidin-5-amine | C₅H₆ClN₃ | 143.58 | 2-chloro, 4-methyl | Agrochemical intermediate |
Table 2: Key SAR Observations
Preparation Methods
Multi-step Synthesis via Nitration, Chlorination, Methoxylation, and Reduction (Based on Pyridine Analogs)
A closely related method for preparing 2-methoxy-5-aminopyridine, which shares structural similarity to the pyrimidine target, involves the following steps:
- Nitration of 2-aminopyridine to form 2-amino-5-nitropyridine.
- Hydrolysis and chlorination to convert hydroxyl groups to chlorides.
- Methoxylation by reaction with sodium methylate in methanol to introduce the methoxy group at the 2-position.
- Catalytic hydrogenation (e.g., using 10% Pd/C under hydrogen atmosphere at 60°C) to reduce the nitro group to an amine.
This method yields high purity 2-methoxy-5-aminopyridine with yields over 90%, mild reaction conditions, and environmentally friendly reagents. The process is suitable for industrial scale-up due to its simplicity and cost-effectiveness.
Direct Amination of 5-Alkoxymethylpyrimidines Using Ammonia and Catalysts
A patent describing the preparation of related pyrimidine amines provides a route starting from 5-alkoxymethylpyrimidines:
- The 5-alkoxymethylpyrimidine is reacted directly with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al₂O₃).
- The reaction is performed in an inert organic solvent (e.g., toluene) or neat ammonia at elevated temperatures (180–350°C, preferably 210–300°C).
- Ammonia equivalents range from 10 to 300 per mole of substrate.
- This process replaces the alkoxy group with an amino group at the 5-position, yielding the desired aminopyrimidine derivative with high selectivity.
This method offers a shorter synthesis route by avoiding multiple reduction steps and uses readily available starting materials.
Alternative Substitution and Reduction Routes
Other methods involve:
- Conversion of 2-hydroxyl-5-nitropyrimidine derivatives to 2-chloro-5-nitropyrimidine using phosphorus oxychloride and DMF as a catalyst.
- Subsequent substitution of the chlorine atom with methoxyethoxy groups via nucleophilic substitution using sodium methoxide or sodium 2-methoxyethoxide in methanol or related solvents.
- Final reduction of the nitro group to the amine using catalytic hydrogenation or chemical reducing agents.
These methods emphasize controlled reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Data Table Summarizing Key Reaction Conditions and Yields
Research Findings and Analysis
- The nitration and chlorination steps require careful temperature control to avoid overreaction and side products.
- Methoxylation under reflux with sodium methylate is efficient and yields crystalline products easily purified by recrystallization.
- Catalytic hydrogenation is a clean method for reducing nitro groups to amines, with palladium on carbon catalysts showing high activity and recyclability.
- The direct amination of 5-alkoxymethylpyrimidines with ammonia and Lewis acid catalysts represents a significant improvement in process efficiency by reducing the number of steps and avoiding hazardous reducing agents.
- Solvent choice impacts reaction rates and product isolation; methanol and toluene are commonly used.
- Purity levels above 98% are achievable with these methods, suitable for pharmaceutical intermediate standards.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxyethoxy)pyrimidin-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl) at the pyrimidine ring with 2-(2-methoxyethoxy)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction temperature (60–100°C) and solvent polarity significantly affect yield and purity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of X-ray crystallography (for 3D conformation) and spectroscopic techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxyethoxy group at C2, amine at C5) .
- IR Spectroscopy : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C stretch at ~1100 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula .
Q. What safety precautions are required for handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines:
- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis of the methoxyethoxy group .
- PPE : Nitrile gloves, lab coat, and fume hood for aerosol prevention. Toxicity data (e.g., LD₅₀) should be referenced from PubChem or EPA DSSTox .
Advanced Research Questions
Q. How does the methoxyethoxy side chain influence the compound’s reactivity in catalytic cross-coupling reactions?
- Methodological Answer : The electron-donating methoxyethoxy group increases electron density at the pyrimidine ring, enhancing reactivity in Suzuki-Miyaura couplings. However, steric hindrance may reduce yields with bulky catalysts (e.g., Pd(PPh₃)₄). Optimize ligand choice (e.g., XPhos) and solvent (e.g., THF/water) to balance electronic and steric effects .
Q. What contradictory findings exist regarding the compound’s interaction with biological macromolecules, and how can they be resolved?
- Methodological Answer : Some studies report inhibition of thiamine biosynthesis enzymes , while others suggest no significant activity. Resolve contradictions via:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) .
- Mutagenesis studies : Identify critical amino acids in enzyme active sites .
- Control experiments : Rule out solvent/DMSO interference in assays .
Q. What computational strategies predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonding with the pyrimidine amine and hydrophobic interactions with the methoxyethoxy chain .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How does the compound’s solubility in ionic liquids (ILs) affect its electrochemical applications?
- Methodological Answer : The methoxyethoxy group enhances solubility in polar ILs (e.g., 1-ethyl-3-methylimidazolium-based ILs) due to ether-oxygen interactions. Characterize via cyclic voltammetry in ILs like [EMIM][MDEGSO₄] to study redox behavior for battery applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
